Product packaging for (r)-1-(1-Hydroxyethyl)naphthalen-2-ol(Cat. No.:)

(r)-1-(1-Hydroxyethyl)naphthalen-2-ol

Cat. No.: B13560105
M. Wt: 188.22 g/mol
InChI Key: VSRKMRHVEZMOOP-MRVPVSSYSA-N
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Description

(R)-1-(1-Hydroxyethyl)naphthalen-2-ol (CAS Number: 1932401-50-7) is an enantiopure organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This chiral naphthalene derivative serves as a valuable building block in advanced materials research, particularly in the field of metallo-supramolecular chemistry. Its molecular structure, featuring both phenolic and secondary alcohol functional groups, allows it to act as a potential ligand or a chiral precursor in the synthesis of complex self-assembled architectures . Current scientific developments explore the use of such chiral ligands in constructing luminescent lanthanide-based supramolecular structures, including helicates and metallocages, which are of significant interest for their unique photophysical properties . The (R)-configuration of the molecule is crucial for applications that require chirality control, such as in the development of circularly polarized luminescent (CPL) materials and other smart, responsive systems for sensing and diagnostics . Researchers value this compound for its role in exploring host-guest interactions, aggregation-induced emission (AIE), and the formation of functional supramolecular polymers or hydrogels . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B13560105 (r)-1-(1-Hydroxyethyl)naphthalen-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-[(1R)-1-hydroxyethyl]naphthalen-2-ol

InChI

InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m1/s1

InChI Key

VSRKMRHVEZMOOP-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC2=CC=CC=C21)O)O

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)O)O

Origin of Product

United States

Synthetic Methodologies for R 1 1 Hydroxyethyl Naphthalen 2 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies for (R)-1-(1-Hydroxyethyl)naphthalen-2-ol and its Stereoisomers

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. The primary strategies employed involve asymmetric catalysis, chiral auxiliaries, and the use of the chiral pool.

Asymmetric Catalysis in C-(1-Hydroxyethyl)naphthalen-2-ol Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach can be realized through transition metal complexes, small organic molecules (organocatalysis), or enzymes (biocatalysis).

Transition metal catalysts, featuring a chiral ligand coordinated to a metal center, are powerful tools for creating stereocenters with high enantioselectivity. Key methods applicable to the synthesis of this compound include asymmetric hydrogenation, transfer hydrogenation, and asymmetric additions of organometallic reagents.

Asymmetric Hydrogenation and Transfer Hydrogenation: The most direct route involves the asymmetric reduction of the prochiral ketone, 1-(2-hydroxynaphthalen-1-yl)ethanone. Chiral Ruthenium(II) complexes, particularly those with tethered diamine ligands, have proven effective for the asymmetric transfer hydrogenation (ATH) of aryl ketones, yielding chiral secondary alcohols with high enantiomeric excess (ee). nih.govkanto.co.jprsc.org For instance, Ru(II) catalysts featuring an enantiopure N,C-(N-ethylene-N-methyl-sulfamoyl)-tethered ligand have achieved greater than 99.9% ee for 1-naphthyl alcohols under mild conditions using a formic acid-triethylamine mixture as the hydrogen source. nih.gov Similarly, rhodium-diamine catalysts are effective for the homogeneous asymmetric hydrogenation of naphthol derivatives, achieving high yields and excellent enantioselectivities (up to >99% ee). nih.govfigshare.comrsc.orgnih.gov

Asymmetric Organozinc Additions: Another approach is the enantioselective addition of a methyl group to the aldehyde, 2-hydroxy-1-naphthaldehyde (B42665). Catalytic asymmetric additions of organozinc reagents are advantageous due to their functional group tolerance. nih.govresearchgate.netnih.govresearchgate.net Chiral catalysts based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives can effectively catalyze the addition of dimethylzinc (B1204448) or other organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantioselectivity. nih.govnih.gov

Scandium(III)-Catalyzed Reactions: Chiral N,N'-dioxide–scandium(III) complexes have been utilized in the enantioselective hydroxylative dearomatization of 2-naphthols, yielding ortho-quinols with high enantioselectivity (up to 95:5 er). nih.govrsc.orgresearchgate.net While this specific reaction creates a different functionality, the underlying principle of using a chiral Sc(III) complex to control stereochemistry around a naphthalene (B1677914) core is highly relevant. These catalysts are also effective in the asymmetric dearomatization of 2-naphthols through amination, achieving up to 99% ee. nih.govdntb.gov.ua

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Syntheses Relevant to Chiral Naphthalenyl Alcohols
Catalyst TypeReactionSubstrate TypeTypical EnantioselectivityReference
Ruthenium(II)-Diamine ComplexAsymmetric Transfer Hydrogenation1-Naphthyl KetonesUp to >99.9% ee nih.gov
Rhodium-Diamine ComplexAsymmetric HydrogenationNaphthol DerivativesUp to >99% ee nih.govfigshare.com
BINOL-based CatalystsAsymmetric Organozinc AdditionAldehydesHigh ee nih.govnih.gov
N,N'-Dioxide–Scandium(III) ComplexHydroxylative Dearomatization2-NaphtholsUp to 95:5 er nih.govrsc.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, the asymmetric aldol (B89426) reaction between 2-hydroxy-1-naphthaldehyde and a ketone like acetone (B3395972) is a prime strategy.

Proline-Based Catalysts: L-proline and its derivatives are among the most widely used organocatalysts, often proceeding through an enamine intermediate. tcichemicals.com They have been successfully employed in direct asymmetric aldol reactions between ketones and aromatic aldehydes. nih.govresearchgate.netsemanticscholar.orgnih.gov The reaction of acetone with various benzaldehydes catalyzed by proline-based organocatalysts can yield aldol products with moderate to high enantioselectivities (up to >99% ee in some cases). nih.govemorychem.science The stereochemical outcome is rationalized by a transition state model where the aldehyde is activated via hydrogen bonding, leading to a facial-selective attack by the enamine. emorychem.science

Cinchona Alkaloid-Based Catalysts: Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their derivatives are versatile catalysts for a wide range of asymmetric reactions. wiley-vch.dedovepress.comprinceton.edunih.gov They can function as Brønsted bases or hydrogen-bond donors to activate substrates. Modified cinchona alkaloids bearing primary amine or thiourea (B124793) moieties have been used to catalyze the asymmetric aldol reaction between cyclic ketones and arylglyoxals. semanticscholar.org These catalysts are also effective in promoting asymmetric additions to imines and other electrophiles, demonstrating their utility in controlling stereochemistry. researchgate.net

Table 2: Organocatalytic Systems for Asymmetric Aldol Reactions
Catalyst TypeReactionReactantsTypical EnantioselectivityReference
L-Proline and DerivativesDirect Asymmetric Aldol ReactionKetones + Aromatic AldehydesModerate to >99% ee nih.govresearchgate.netemorychem.science
Cinchona Alkaloid DerivativesAsymmetric Aldol ReactionKetones + ArylglyoxalsGood to High ee semanticscholar.org

Biocatalysis leverages enzymes or whole organisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. The asymmetric reduction of 1-(2-hydroxynaphthalen-1-yl)ethanone is an ideal application for this technology.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes are highly effective for the stereoselective reduction of prochiral ketones to the corresponding chiral alcohols. nih.govtudelft.nlresearchgate.net They utilize cofactors like NADPH or NADH as the source of reducing equivalents. A vast array of KREDs and ADHs are available, often exhibiting predictable stereopreference according to Prelog's rule, allowing for the selective synthesis of either the (R) or (S) alcohol. Biocatalytic reduction of ketones is a well-established green and efficient method for accessing enantiopure alcohols. researchgate.netnih.gov The synthesis of (S)-1-(2-Naphthyl) ethanol (B145695) with >99% ee has been demonstrated using immobilized pea protein, where the (R)-enantiomer was selectively oxidized from a racemic mixture. princeton.edu

Chiral Auxiliary-Mediated Syntheses

In this strategy, a prochiral substrate is temporarily attached to a chiral molecule, the "chiral auxiliary," which directs the stereochemical outcome of a subsequent reaction. nih.govemorychem.sciencewilliams.edu After the desired chiral center is created, the auxiliary is removed and can often be recovered.

Evans Oxazolidinones: The oxazolidinone auxiliaries developed by David Evans are widely used for stereoselective transformations, including aldol reactions, alkylations, and Michael additions. nih.govscielo.org.mxresearchgate.netresearchgate.net An N-acyl oxazolidinone can be converted to a boron or titanium enolate, which then reacts with an aldehyde (e.g., a protected 2-hydroxy-1-naphthaldehyde derivative) with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral β-hydroxy carbonyl compound, which can be further converted to the target alcohol.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is an effective and inexpensive chiral auxiliary. nih.gov Amides derived from pseudoephedrine undergo highly diastereoselective alkylations. nih.govnih.gov An alternative, pseudoephenamine, has been shown to provide equal or greater diastereoselectivities, particularly in the formation of quaternary carbon centers. researchgate.netnih.gov In a potential synthesis, a carboxylic acid derivative of the naphthalene core could be coupled to pseudoephedrine. Deprotonation followed by reaction with a methyl electrophile would proceed with high diastereoselectivity. The resulting product can then be cleaved to furnish the enantiomerically enriched target alcohol. nih.govresearchgate.net

Chiral Pool-Based Approaches

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. nih.govnih.govnih.govnih.govsemanticscholar.org A chiral pool synthesis utilizes these readily available molecules as starting materials to build more complex chiral targets. tcichemicals.comresearchgate.netescholarship.org

For the synthesis of this compound, a strategy could involve starting with a chiral terpene such as (-)-citronellol, (-)-isopulegol, or linalool. dntb.gov.uanih.govnih.gov The synthesis would involve a series of chemical transformations to construct the naphthalene ring system and modify the existing chiral side chain to match the target structure. For example, the chiral methyl-bearing carbon of citronellol (B86348) could potentially be elaborated and incorporated into the final structure. dntb.gov.ua Similarly, enantiomerically pure amino acids like D-aspartic acid could serve as the starting point, with the stereocenter used to induce the desired chirality in the final product through a multi-step sequence. tcichemicals.com This approach leverages the inherent chirality of nature to avoid the need for an asymmetric step later in the synthesis.

Classical and Novel Synthetic Routes to Naphthalenol Derivatives

The synthesis of 1-(1-hydroxyethyl)naphthalen-2-ol and its analogs can be broadly categorized into several key strategies. These approaches leverage the reactivity of the naphthalene core and employ a range of reagents and catalysts to achieve the desired molecular architecture with control over stereochemistry.

Reductive Alkylation Pathways

While direct, single-step reductive alkylation of 2-naphthol (B1666908) with an acetaldehyde (B116499) equivalent to furnish 1-(1-hydroxyethyl)naphthalen-2-ol is not a commonly reported pathway, the principles of reductive alkylation are conceptually relevant. A more practical and widely employed strategy that can be considered a variant of this theme involves a two-step sequence: an initial alkylation or acylation at the C1 position of 2-naphthol, followed by a reduction.

A prominent example of this approach is the Friedel-Crafts acylation of 2-naphthol. This reaction introduces an acetyl group at the 1-position to yield 1-acetylnaphthalen-2-ol. nih.gov Subsequent asymmetric reduction of the ketone functionality provides access to the chiral alcohol. Various reducing agents and catalytic systems can be employed for this transformation to achieve high enantioselectivity.

Another related strategy involves the reductive amination of aldehydes and ketones. While not a direct route to the target alcohol, this method is crucial in the synthesis of related aminoalkyl naphthols, which are precursors to a wide range of derivatives. semanticscholar.org The reaction proceeds through the formation of an imine intermediate, which is then reduced. The selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) for the imine over the carbonyl group is a key aspect of this methodology. semanticscholar.org

Multicomponent Reactions (e.g., Betti Reaction Variants)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Betti reaction, a classic MCR, is particularly relevant for the synthesis of 1-aminoalkylnaphthalen-2-ol derivatives, which are structurally related to the target compound. rsc.orgchem-station.com The archetypal Betti reaction involves the condensation of 2-naphthol, an aldehyde, and an amine. rsc.org

To achieve the synthesis of compounds analogous to this compound, a modified Betti reaction can be envisioned using acetaldehyde as the aldehyde component and a suitable amine. The stereochemical outcome of the reaction can be controlled by employing a chiral amine, leading to a diastereoselective synthesis of the corresponding 1-(1-aminoethyl)naphthalen-2-ol. For instance, the reaction of 2-naphthol, an aldehyde, and (S)-1-phenylethylamine can afford chiral aminonaphthol ligands. nih.gov

The use of various catalysts, including Lewis acids and organocatalysts, can enhance the efficiency and selectivity of Betti-type reactions. nih.govmdpi.com For example, LiClO4 has been shown to mediate the stereoselective aminoalkylation of naphthols. nih.gov Furthermore, solvent-free conditions and microwave irradiation have been explored to develop more environmentally benign protocols. nih.gov

Table 1: Examples of Betti Reaction Variants for the Synthesis of Naphthalenol Derivatives

AldehydeAmineCatalyst/ConditionsProduct TypeReference
Aromatic AldehydesSecondary AminesAcidic Alumina, Microwave1-(α-Aminoalkyl)-2-naphthols nih.gov
Benzaldehyde(R)-(+)-1-Phenylethylamine60°C, neatDiastereomerically enriched 1-(α-aminobenzyl)-2-naphthol chem-station.com
Aromatic Aldehydes(S)-1-PhenylethylamineSolvent-free, 60°CChiral aminonaphthol ligands nih.gov
α-Trifluoromethylimines2-NaphtholBF3·Et2OChiral Betti bases nih.gov

Derivatization from Naphthalene Precursors

The synthesis of this compound can be effectively achieved through the derivatization of readily available naphthalene precursors. A common and logical approach begins with 2-naphthol, a commercially available starting material. wikipedia.org

One of the most direct methods involves the regioselective electrophilic acylation of 2-naphthol at the C1 position. The Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, yields 1-acetylnaphthalen-2-ol. nih.govgoogle.com This intermediate is then subjected to an asymmetric reduction of the ketone to introduce the chiral hydroxyl group. A variety of chiral reducing agents and catalysts, such as chiral oxazaborolidines (CBS catalysts), can be employed to achieve high enantiomeric excess (ee) of the desired (R)-enantiomer.

Alternatively, naphthalene itself can serve as the starting point. A sequence involving sulfonation to produce naphthalene-2-sulfonic acid, followed by alkali fusion, yields 2-naphthol. wikipedia.org From this point, the aforementioned acylation and reduction sequence can be implemented.

More advanced methods for the synthesis of substituted naphthalenes and 2-naphthols include the electrophilic cyclization of alkynes. This strategy allows for the construction of the naphthalene core with predefined substitution patterns under mild conditions. nih.gov While not a direct synthesis of the target molecule, this approach highlights the versatility in constructing the foundational naphthalenol scaffold.

Table 2: Key Reactions in the Derivatization of Naphthalene Precursors

PrecursorReagentsIntermediate/ProductReaction TypeReference
2-NaphtholAcetyl Chloride, AlCl31-Acetylnaphthalen-2-olFriedel-Crafts Acylation nih.govgoogle.com
1-Acetylnaphthalen-2-olChiral Reducing Agent (e.g., CBS catalyst)This compoundAsymmetric Reduction-
NaphthaleneH2SO4, then NaOH (fusion)2-NaphtholSulfonation and Alkali Fusion wikipedia.org
Arene-containing propargylic alcoholsICl, I2, Br2, NBS, or PhSeBrSubstituted Naphthalenes and 2-NaphtholsElectrophilic Cyclization nih.gov

Mechanistic Studies of Synthetic Transformations

The stereochemical outcome of the synthesis of this compound and its analogs is intrinsically linked to the reaction mechanisms. In the context of the Betti reaction, the generally accepted mechanism involves the initial formation of an imine from the aldehyde and the amine. This is followed by the generation of a highly reactive ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol with the aldehyde or imine. rsc.org The amine then undergoes a nucleophilic conjugate addition to this o-QM intermediate, leading to the formation of the 1-aminoalkyl-2-naphthol product. researchgate.net

The diastereoselectivity observed in Betti reactions employing chiral amines arises from the facial selectivity of the nucleophilic attack of the 2-naphthol on the chiral imine intermediate. The stereocenter in the amine directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. In some cases, a crystallization-induced diastereomer transformation can lead to a high diastereomeric excess, where an initial mixture of diastereomers equilibrates in solution, and one diastereomer preferentially crystallizes, driving the equilibrium towards that product. acs.org

For the synthesis involving Friedel-Crafts acylation followed by asymmetric reduction, the mechanism of the latter step is crucial for establishing the chirality. In CBS reductions, for instance, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. The chiral environment of the catalyst then directs the delivery of a hydride from the borane (B79455) reducing agent to one face of the carbonyl group, resulting in the formation of the chiral alcohol with high enantioselectivity.

Advanced Characterization and Analytical Techniques

Spectroscopic Investigations for Structural Elucidation and Mechanistic Insight

Spectroscopy is a cornerstone in the analysis of chiral molecules, offering non-destructive methods to probe atomic connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and relative stereochemistry of organic molecules. For (r)-1-(1-Hydroxyethyl)naphthalen-2-ol, both ¹H and ¹³C NMR would confirm the carbon-hydrogen framework.

In ¹H NMR, the aromatic protons of the naphthalene (B1677914) ring would appear as a series of complex multiplets in the downfield region (typically 7.0-8.0 ppm). The methine proton of the hydroxyethyl (B10761427) group (-CH(OH)-) and the methyl protons (-CH₃) would give rise to a quartet and a doublet, respectively, due to spin-spin coupling. The protons of the two hydroxyl groups (-OH) would appear as singlets, although their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

To confirm the absolute configuration of the chiral center, specialized NMR techniques are often employed. This typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). For a diol like this compound, reaction with an enantiomerically pure CDA, such as Mosher's acid or a chiral boronic acid, would form diastereomeric esters or boronate esters. nih.govscispace.comrsc.orgrsc.org The resulting diastereomers exhibit distinct NMR spectra, with discernible differences in the chemical shifts (Δδ) of protons near the chiral center. acs.org By analyzing these differences, the absolute configuration of the original alcohol can be unequivocally assigned. acs.orgresearchgate.net For instance, the formation of diastereomeric esters allows for the comparison of chemical shifts of protons in close proximity to the newly formed chiral auxiliary, enabling the determination of the stereochemistry. acs.orgresearchgate.net

Illustrative ¹H NMR Data for this compound

This table presents hypothetical data for illustrative purposes.

Proton Assignment Illustrative Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthalene-H 7.10 - 7.90 m -
-CH(OH)- 5.25 q 6.8
Ar-OH 9.50 s -
-CH(OH)- 4.80 d 4.5

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is particularly sensitive to the stereochemical arrangement of chromophores. The naphthalene ring system in this compound serves as an excellent chromophore.

The CD spectrum of a chiral molecule is unique to its specific enantiomer. The (r)-enantiomer will produce a CD spectrum that is a mirror image of the spectrum for the (s)-enantiomer. chiralabsxl.com The sign of the Cotton effects (positive or negative peaks) in the CD spectrum, particularly those associated with the π-π* transitions of the naphthalene ring, can be used to assign the absolute configuration, often by comparison to structurally related compounds of known stereochemistry or through theoretical calculations. nih.gov For naphthalene derivatives, characteristic CD bands are often observed in the UV region (200-350 nm). dtu.dk The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for determining optical purity. bath.ac.uk

Illustrative CD Spectral Data for this compound

This table presents hypothetical data for illustrative purposes.

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Transition
230 +50,000 π → π*
280 -15,000 π → π*

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the alcohol and phenol (B47542) groups, broadened due to hydrogen bonding. libretexts.orgopenstax.org A strong C-O stretching vibration for the alcohol and phenol would be expected in the 1000-1260 cm⁻¹ region. openstax.org The presence of the naphthalene ring would be confirmed by C=C stretching vibrations in the aromatic region (approximately 1450-1600 cm⁻¹) and C-H stretching vibrations just above 3000 cm⁻¹. mdpi.com

Raman spectroscopy offers complementary information. The aromatic ring vibrations of the naphthalene moiety typically give rise to strong and sharp signals in the Raman spectrum, which can be more intense than the O-H signals. researchgate.netnih.gov This makes Raman spectroscopy particularly useful for analyzing the aromatic skeleton of the molecule. mdpi.comresearchgate.net While IR spectroscopy is more sensitive to polar functional groups like hydroxyls, Raman is often more sensitive to the non-polar carbon backbone. researchgate.net

Illustrative Vibrational Frequencies for this compound

This table presents hypothetical data for illustrative purposes.

Vibrational Mode IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
O-H stretch (H-bonded) 3350 (broad, strong) Weak
Aromatic C-H stretch 3050 (medium) Medium
Aliphatic C-H stretch 2970 (medium) Medium
Aromatic C=C stretch 1600, 1510 (strong) Strong

Chiral Separation Methodologies for Enantiomeric Purity Determination

Detailed research findings, including specific chiral stationary phases, mobile phase compositions, retention times, and resolution factors for the enantiomeric separation of this compound, could not be found in the searched literature.

Specific methods for the diastereomer-based chromatographic separation of this compound, which would involve derivatization with a chiral agent followed by separation, have not been described in the available literature.

Due to the absence of specific research data for "this compound" in the requested analytical areas, the article cannot be generated with the required level of scientific detail and accuracy.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ssrn.comsamipubco.com By calculating the electron density, DFT can predict a variety of molecular properties, including geometries, energies, and electronic characteristics. For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations, often using hybrid functionals such as B3LYP, provide reliable results for understanding their electronic nature. ssrn.comresearchgate.net

Key electronic properties that can be determined for (r)-1-(1-Hydroxyethyl)naphthalen-2-ol include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. samipubco.comdergipark.org.tr A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals can also pinpoint the regions of the molecule most likely to act as electron donors and acceptors, respectively. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would also be distributed over the aromatic system.

Natural Bond Orbital (NBO) analysis, a feature of quantum chemical calculations, can provide further details on charge distribution and intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyHigh (less negative)Indicates good electron-donating ability, localized on the naphthalene ring.
LUMO EnergyLow (more negative)Indicates good electron-accepting ability, distributed over the aromatic system.
HOMO-LUMO GapModerateSuggests a balance of chemical stability and reactivity.
Dipole MomentNon-zeroReflects the polar nature of the molecule due to the hydroxyl groups.
Molecular Electrostatic Potential (MEP)Negative potential around oxygen atoms, positive potential around hydroxyl hydrogens.Highlights regions susceptible to electrophilic and nucleophilic attack.

Note: The values in this table are qualitative predictions based on general principles of DFT applied to similar aromatic alcohols.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts. imist.ma For this compound, calculations would help in assigning the signals of the aromatic protons and the protons of the hydroxyethyl (B10761427) group. The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus. Comparing calculated and experimental spectra can aid in the structural confirmation of the molecule. Chiral discriminating agents can be used in conjunction with NMR to distinguish between enantiomers, a phenomenon that can also be modeled computationally. d-nb.infofrontiersin.org

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. researchgate.net This allows for the assignment of characteristic absorption bands, such as the O-H stretching of the alcohol and phenol (B47542) groups, the C-O stretching, and the aromatic C-H and C=C stretching vibrations. The calculated frequencies are often scaled to better match experimental values.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic circular dichroism (ECD) spectrum. nih.govresearchgate.netnih.gov The ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined. nih.gov The calculation involves determining the energies and rotational strengths of electronic transitions.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Region/Characteristic
¹H NMRChemical Shift (ppm)Aromatic H: ~7.0-8.0, CH-OH: ~5.0, CH₃: ~1.5, OH: variable
¹³C NMRChemical Shift (ppm)Aromatic C: ~110-150, C-OH: ~70, CH₃: ~25
IRWavenumber (cm⁻¹)O-H stretch (broad): ~3200-3500, Aromatic C-H stretch: ~3000-3100, C-O stretch: ~1000-1200, Aromatic C=C stretch: ~1400-1600
CDCotton EffectExpected to show characteristic positive or negative Cotton effects in the UV region, indicative of the (r) configuration.

Note: The values in this table are estimations based on typical spectroscopic data for similar compounds and are subject to variation based on solvent and other experimental conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its properties and interactions.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. wikipedia.org In this compound, these effects, particularly intramolecular hydrogen bonding between the two hydroxyl groups, play a significant role in determining the preferred conformation. The relative orientation of the hydroxyethyl side chain with respect to the naphthalene ring is governed by a balance of steric hindrance and stabilizing stereoelectronic interactions. researchgate.netpharmacy180.com

For vicinal diols, the presence of intramolecular hydrogen bonds can lead to a preference for a gauche conformation around the C-C bond connecting the hydroxyl-bearing carbons. nih.govresearchgate.net However, the formation and strength of such a bond in a system like this would also depend on the steric bulk of the naphthalene group. Computational methods can quantify the energy of these interactions and predict the most stable conformers.

Computational modeling can be used to explore the potential energy surface of this compound, identifying various low-energy conformers and the energy barriers between them. This provides a detailed picture of the molecule's flexibility.

Furthermore, the relative stability of the different stereoisomers (e.g., (R,R), (S,S), (R,S), (S,R) if another chiral center were present) can be calculated. For this compound, the focus would be on the relative energies of its various rotational isomers (rotamers). Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the movement of atoms over time. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through the nucleophilic addition of a methyl group (e.g., from a Grignard reagent) to a corresponding aldehyde, computational modeling can elucidate the reaction pathway.

This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. academie-sciences.frdntb.gov.ua Transition state analysis provides information about the activation energy of the reaction, which is related to the reaction rate. For asymmetric syntheses, computational models can help explain the origin of stereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products. mdpi.com The Felkin-Anh model, for instance, which predicts the stereochemistry of nucleophilic additions to chiral carbonyls, has a basis in the computational analysis of transition state energies, considering both steric and electronic effects. academie-sciences.frlibretexts.orgopenstax.org

Elucidation of Reaction Pathways and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed examination of the reaction pathways leading to the formation of this compound. A common synthetic route to this compound is the asymmetric addition of an ethyl group to its precursor, 2-hydroxy-1-naphthaldehyde (B42665). Theoretical studies can model this transformation to understand why the (r)-enantiomer is preferentially formed over the (s)-enantiomer in the presence of a chiral catalyst.

These studies typically involve:

Transition State Analysis: The key to understanding stereoselectivity lies in the analysis of the transition states leading to the different stereoisomers. Computational calculations can determine the geometries and energies of these transition states. The enantiomer formed in excess is the one that proceeds through the lower energy transition state.

Catalyst-Substrate Interactions: In catalyzed reactions, the precise nature of the interactions between the catalyst, the aldehyde, and the ethylating agent is crucial. Computational models can visualize and quantify these non-covalent interactions, such as hydrogen bonding and steric hindrance, which stabilize one transition state over the other.

Solvent Effects: The surrounding solvent can also play a significant role in the reaction. Computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics.

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established in the field of asymmetric catalysis. For analogous systems, the energy difference between the diastereomeric transition states is often the determining factor for the observed enantiomeric excess.

Reactivity and Selectivity Predictions

Beyond understanding its synthesis, theoretical and computational studies can also predict the reactivity and selectivity of this compound in subsequent chemical transformations.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, FMO analysis can predict how it will interact with other reagents.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. These maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will orient itself when approaching another reactant.

Calculation of Reaction Barriers: By modeling potential reactions involving this compound, computational methods can calculate the activation energies (reaction barriers) for different possible outcomes. This allows for the prediction of the major product and the selectivity of the reaction under various conditions.

These predictive capabilities are invaluable for designing new synthetic routes and for understanding the role of this compound as a chiral ligand or building block in more complex molecular architectures.

Applications in Asymmetric Synthesis and Advanced Materials

Chiral Ligands and Catalysts in Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a fundamental objective in the pharmaceutical and fine chemical industries, and the development of chiral ligands and catalysts is central to achieving this goal. The naphthalenol framework is a prevalent structural motif in numerous privileged chiral ligands and catalysts.

The efficacy of a chiral catalyst is often contingent on the creation of a well-defined and rigid chiral pocket surrounding a metal center. The (r)-1-(1-Hydroxyethyl)naphthalen-2-ol scaffold presents a promising foundation for the development of such catalysts. The two hydroxyl groups can serve as coordination points for a metal ion, leading to the formation of a chiral bidentate ligand. The naphthalene (B1677914) backbone imparts rigidity to the structure, while the stereogenic center within the 1-(1-hydroxyethyl) group governs the three-dimensional arrangement of the resultant metal complex.

Dinuclear zinc complexes have demonstrated their effectiveness as catalysts in asymmetric reactions. lookchem.com Notably, derivatives of 1-aminoalkyl-2-naphthols, which are structurally analogous to this compound, have been successfully utilized in the asymmetric aza-Friedel–Crafts reaction of 2-naphthol (B1666908) with tosylimines. lookchem.com For instance, a dinuclear zinc complex was employed to catalyze this reaction, yielding the product in high yield and with excellent enantioselectivity. lookchem.com This suggests that similar metal complexes derived from this compound could also function as potent chiral catalysts.

The modularity of this scaffold permits the systematic fine-tuning of the catalyst's steric and electronic characteristics. Modifications to the naphthalene ring or the hydroxyethyl (B10761427) group can be implemented to optimize the catalyst's performance for a given transformation.

Naphthalenol-based chiral catalysts have proven to be effective in a range of asymmetric reactions. For example, chiral N,N'-dioxide–scandium(III) complexes have been employed in the enantioselective hydroxylative dearomatization of 2-naphthols. nih.govsemanticscholar.org This reaction provides a route to valuable ortho-quinol derivatives, achieving both high yields and enantioselectivities. nih.govsemanticscholar.org The catalyst, which incorporates a chiral ligand, coordinates to the 2-naphthol substrate, thereby establishing a chiral environment that directs the approach of the oxidizing agent to a specific face of the molecule. nih.gov

Although direct applications of this compound in these types of reactions have not been extensively reported, its structural resemblance to the ligands commonly used implies its potential. The presence of two hydroxyl groups could facilitate the formation of a stable complex with a metal such as scandium, and its inherent chirality would be expected to induce enantioselectivity.

The following table summarizes the application of related naphthalenol-based catalysts in various asymmetric reactions:

Asymmetric ReactionCatalyst TypeSubstrateProductEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Yield
Aza-Friedel–CraftsDinuclear Zinc Complex2-Naphthol and Tosylimine1-[(R)-phenyl(tosylamino)methyl]naphthalen-2-ol96% ee90%
Hydroxylative DearomatizationN,N'-dioxide–Scandium(III) Complex2-Naphthol Derivativesortho-Quinolsup to 95:5 erup to 99%

Chiral Auxiliaries and Building Blocks in Organic Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily integrated into a prochiral substrate to guide a stereoselective reaction. Following the desired transformation, the auxiliary is removed, resulting in an enantiomerically enriched product.

This compound embodies the essential characteristics of an effective chiral auxiliary. It can be attached to a substrate through one of its hydroxyl groups, and the molecule's inherent chirality can subsequently influence the stereochemical outcome of a reaction. For instance, 1-(α-aminobenzyl)-2-naphthol, a structurally similar compound, has been successfully employed as a chiral auxiliary in the diastereoselective synthesis of α-aminophosphonates. nih.gov In this process, the chiral auxiliary is condensed with an aldehyde to form a chiral imine, which then reacts with a phosphite (B83602) to yield the desired product with high diastereoselectivity. nih.gov The auxiliary is subsequently cleaved to provide the enantiopure α-aminophosphonic acid. nih.gov

The stereodirecting influence of such auxiliaries arises from their ability to create a sterically hindered environment, compelling the incoming reagent to attack the substrate from a predetermined direction.

In addition to its role as a transient auxiliary, this compound can also function as a chiral building block for the synthesis of more intricate chiral molecules. The two hydroxyl groups offer points for further functionalization, enabling the construction of complex three-dimensional structures.

The 2-naphthol moiety is a recurring structural element in a wide array of privileged atropisomeric ligands and catalysts, including BINOL, NOBIN, and QUINOL. thieme-connect.de These molecules are synthesized via the chemo- and enantioselective arylation of 2-naphthols. thieme-connect.de The development of new methodologies for the asymmetric synthesis of such biaryl compounds remains an active area of research.

Molecular Recognition and Supramolecular Chemistry

Molecular recognition involves the specific interaction between two or more molecules through non-covalent forces. The well-defined three-dimensional structure and the presence of hydrogen bond donors (the hydroxyl groups) in this compound make it a compelling candidate for applications in molecular recognition and supramolecular chemistry.

The 2-naphthol unit is recognized as a versatile building block for the construction of molecules capable of molecular recognition. researchgate.net The hydroxyl functionality can serve as a hydrogen bond donor, facilitating the formation of specific interactions with other molecules. The rigid naphthalene backbone provides a pre-organized platform for the precise positioning of these interaction sites.

While specific investigations into the molecular recognition properties of this compound are not widely available, the principles established from the study of other 2-naphthol-containing systems suggest its potential in this domain. For instance, it could be incorporated into larger host molecules designed to selectively bind to specific guest molecules, with the chiral nature of the scaffold potentially leading to enantioselective recognition.

Enantioselective Recognition Processes

The principle of enantioselective recognition involves a chiral host molecule preferentially binding to one enantiomer of a chiral guest molecule over the other. This process is critical in areas such as enantiomeric separation, biochemical sensing, and asymmetric catalysis. rsc.org Derivatives of the binaphthyl class, for which this compound serves as a foundational building block, are highly effective in this regard due to their well-defined chiral cavities.

Researchers have synthesized macrocyclic compounds based on binaphthyl units to act as fluorescent sensors for the recognition of chiral acids. nih.gov For example, a bisbinaphthyl macrocycle incorporating a cyclohexane-1,2-diamine linker was designed to recognize α-hydroxycarboxylic acids, such as mandelic acid, and N-protected amino acids. The recognition mechanism relies on the formation of a host-guest complex stabilized by specific hydrogen bonds. The fluorescence of the sensor, normally quenched by a photo-induced electron transfer (PET) process involving nitrogen atoms in the linker, is significantly enhanced upon binding with the carboxylic acid proton of the guest molecule. nih.gov

This fluorescence enhancement is highly enantioselective. When the (S)-configured macrocyclic host was exposed to mandelic acid, the fluorescence enhancement was over 20-fold greater with the (S)-enantiomer of the acid compared to the (R)-enantiomer. nih.gov This demonstrates the sensor's ability to precisely discriminate between the two enantiomers.

Table 1: Enantioselective Fluorescence Enhancement

Chiral HostChiral Guest AcidFluorescence Enhancement Factor
(S)-Bisbinaphthyl Macrocycle(S)-Mandelic Acid> 20-fold
(S)-Bisbinaphthyl Macrocycle(R)-Mandelic AcidMinimal
(S)-Bisbinaphthyl Macrocycle(S)-Hexahydromandelic Acid> 80-fold

Data sourced from studies on bisbinaphthyl macrocycles. nih.gov

Chiral Host-Guest Chemistry

Chiral host-guest chemistry focuses on the specific, non-covalent interactions that form a stable complex between a larger host molecule and a smaller guest. The inherent chirality of binaphthyl derivatives makes them excellent candidates for hosts designed to bind guests in a stereoselective manner. rsc.orgnih.gov

The formation of these complexes can be monitored through various spectroscopic techniques. For instance, the interaction between a chiral binaphthyl-linked porphyrin dimer (host) and chiral diamines (guests) has been studied using UV-Vis absorption, fluorescence, and NMR titrations. nih.gov These studies revealed a two-stage binding process: at low guest concentrations, a sandwich-type 1:1 complex is formed, which then transforms into a 1:2 open complex at higher concentrations. The formation of these host-guest complexes elicits a sensitive response in circular dichroism (CD) spectroscopy, with the sign of the CD signal being determined by the stereochemistry of the guest molecule. nih.gov This sensitivity allows for the determination of the absolute configurations of chiral guests.

The structural rigidity of the host is paramount for effective recognition. In the case of the bisbinaphthyl macrocycle sensor, its structure creates a well-defined cavity where the two naphthol units are held nearly parallel, providing an ideal pocket for hosting a guest molecule like an α-hydroxycarboxylic acid. nih.gov This contrasts with more flexible, acyclic analogs that exhibit significantly lower enantioselectivity due to their undefined binding sites. nih.gov

Self-Assembly and Chiral Induction in Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. When chiral molecules are used, their stereochemical information can be transferred to the resulting supramolecular assembly, a phenomenon known as chiral induction. Binaphthol derivatives have been successfully incorporated into dynamic molecular systems that exhibit controlled self-assembly. nih.gov

One notable example involves the integration of alkynylplatinum(II) terpyridine units onto a binaphthol backbone. These molecules can exist as random coils or self-assemble into single-turn helical strands. The transition between these states is dynamic and can be controlled by external stimuli such as temperature and solvent composition. nih.gov The chirality of the binaphthol unit directs the handedness of the helical structure, demonstrating effective chiral induction from the molecular to the supramolecular level.

Chiral induction is also observed at interfaces. In what is known as the "sergeant-and-soldiers" principle, a small amount of a chiral molecule (the "sergeant") can dictate the chirality of a larger assembly formed by achiral molecules (the "soldiers"). mdpi.com This principle is fundamental in creating functional surfaces with specific chiral properties for applications in enantioselective separation and catalysis.

Emerging Applications in Optoelectronics and Chiral Materials

The unique combination of chirality and the extensive π-conjugated system of the naphthalene core makes derivatives of this compound promising for applications in optoelectronics and the development of advanced chiral materials. nih.gov

The self-assembled helical structures formed by alkynylplatinum(II) terpyridine-binaphthol complexes exhibit distinct photophysical properties. These assemblies show strong emission bands in the visible spectrum, which are sensitive to the assembled state of the molecule. For example, the monomeric species may emit light at around 580 nm, whereas the assembled state can show a new, lower-energy emission band near 685 nm due to intermolecular interactions. nih.gov This ability to switch photophysical properties through controlled assembly is a key feature for developing chiroptical switches and sensors.

Furthermore, binaphthol derivatives are used as chiral dopants to induce helical structures in nematic liquid crystals (LCs), creating chiral nematic phases. researchgate.net The efficiency of a chiral dopant is measured by its molar twisting power (βM). Research has shown that the structure of the binaphthol derivative, particularly the dihedral angle between the two naphthyl rings, directly influences this property. Bridged derivatives, which have a more rigid and constrained dihedral angle (e.g., ~54°), tend to exhibit higher twisting power than more flexible, open-form derivatives where the angle is closer to 90°. researchgate.net This tunability allows for the precise engineering of chiral liquid crystal materials for use in optical displays and photonics.

Advanced Topics in Biological Systems Mechanistic and Biosynthetic Focus

Enzymatic Pathways Involving Hydroxylated Naphthalenes

Hydroxylated naphthalenes, including structures analogous to (r)-1-(1-Hydroxyethyl)naphthalen-2-ol, are key intermediates in the biosynthesis of a diverse array of natural products and are subject to various enzymatic transformations.

Meroterpenoids are hybrid natural products derived partially from the terpenoid pathway and partially from other pathways, commonly the polyketide pathway. rsc.orgrsc.org Fungal systems, in particular, are a rich source of meroterpenoids derived from hydroxylated naphthalene (B1677914) precursors. rsc.org The biosynthesis of these complex molecules often begins with a polyketide synthase (PKS) generating a naphthalene core, which is then elaborated by terpenoid-derived moieties.

A common precursor for many naphthalenone and meroterpenoid natural products is 1,8-dihydroxynaphthalene (DHN), which itself is derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). nih.gov The biosynthetic pathway to DHN involves a series of dehydration and reduction reactions starting from T4HN. nih.gov This core can then be further modified. For instance, the biosynthesis of the meroterpenoids furaquinocin and naphterpin (B1215475) involves a key hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN), derived from 1,3,6,8-tetrahydroxynaphthalene (THN). nih.gov This pathway highlights the importance of hydroxylated naphthalene intermediates in generating structural diversity. nih.gov

The assembly of meroterpenoids involves a variety of key enzymes that modify the initial polyketide-derived naphthalene scaffold. rsc.org

Key Enzyme Classes in Fungal Meroterpenoid Biosynthesis:

Polyketide Synthases (PKS): Responsible for synthesizing the initial aromatic core.

Prenyltransferases (PTs): Catalyze the attachment of isoprenoid chains (e.g., from geranylgeranyl pyrophosphate - GGPP) to the aromatic nucleus. beilstein-journals.org

Terpene Cyclases (TPCs): Mediate the complex cyclization of the terpenoid portion of the molecule. beilstein-journals.org

Flavin-dependent monooxygenases/epoxidases: Introduce oxygen atoms, often creating reactive epoxides that facilitate cyclization reactions. rsc.orgbeilstein-journals.org

Cytochrome P450 monooxygenases (P450s): Perform a wide range of oxidative modifications, including hydroxylations, on the naphthalene core and terpenoid side chains. rsc.org

The combination of these enzymatic activities allows for the construction of highly complex and stereochemically rich molecules from relatively simple hydroxylated naphthalene precursors.

The naphthalene ring system is a substrate for a variety of enzymes that catalyze hydroxylations, rearrangements, and alkylations. A primary mechanism for introducing hydroxyl groups onto the naphthalene core is through the action of dioxygenase enzymes. Naphthalene 1,2-dioxygenase (NDO), a well-studied bacterial non-heme iron enzyme, catalyzes the syn-dihydroxylation of naphthalene to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. psu.eduacs.orgnih.gov This cis-dihydrodiol is a versatile intermediate that can be further metabolized. nih.gov

In eukaryotes, cytochrome P450 monooxygenases are primarily responsible for naphthalene metabolism. researchgate.net These enzymes typically form a reactive epoxide intermediate, naphthalene-1,2-oxide. researchgate.netresearchgate.net This epoxide is unstable and can undergo several transformations:

Spontaneous Rearrangement: Aromatization to form phenols, primarily 1-naphthol (B170400) and, to a lesser extent, 2-naphthol (B1666908). researchgate.netresearchgate.net

Enzymatic Hydration: Conversion to trans-1,2-dihydroxy-1,2-dihydronaphthalene by epoxide hydrolase.

Conjugation: Reaction with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases.

Aromatic peroxygenases, such as the one from the fungus Agrocybe aegerita, also hydroxylate naphthalene via an intermediary naphthalene 1,2-oxide, which subsequently rearranges to form 1-naphthol as the major product. researchgate.net These enzymatic pathways demonstrate that the formation of hydroxylated naphthalenes often proceeds through reactive intermediates like epoxides, which are pivotal for subsequent rearrangements.

The table below summarizes key enzymes involved in the initial oxidative transformations of the naphthalene core.

Enzyme ClassOrganism TypeCofactors/Prosthetic GroupInitial Product from Naphthalene
Naphthalene 1,2-Dioxygenase (NDO)BacteriaNon-heme Fe, [2Fe-2S](+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene psu.edunih.gov
Cytochrome P450 MonooxygenasesEukaryotesHemeNaphthalene-1,2-oxide researchgate.net
Aromatic Peroxygenase (APO)FungiHemeNaphthalene-1,2-oxide researchgate.net

Molecular Basis of Chiral Interactions with Biological Macromolecules (excluding therapeutic outcomes)

The chirality of molecules like this compound is fundamental to their interaction with biological systems, as enzymes and receptors are themselves chiral macromolecules.

Chiral recognition is the ability of a chiral biological macromolecule to differentiate between the enantiomers of a chiral substrate or ligand. This selectivity arises from the distinct three-dimensional arrangements of atoms, which lead to different interaction energies between the enantiomers and the chiral binding site.

The Chiral Induced Spin Selectivity (CISS) effect provides a quantum mechanical basis for understanding enantioselectivity in biological processes. nih.gov The CISS effect establishes that electron transport through chiral molecules is spin-dependent. This means that one enantiomer will preferentially allow electrons of a certain spin to pass, while the other enantiomer favors the opposite spin. This spin polarization can enhance the specificity and efficiency of biological recognition and electron transfer processes, which are fundamental to enzyme catalysis. nih.gov

In enzymatic reactions, chiral selectivity is often determined at the catalytic step. For example, naphthalene 1,2-dioxygenase (NDO) exhibits high enantioselectivity, producing almost exclusively the (+)-cis-(1R,2S) dihydrodiol from naphthalene. nih.gov This high fidelity is dictated by the precise positioning of the substrate within the chiral active site relative to the catalytic iron center.

The active site of an enzyme is a three-dimensional pocket whose specific geometry and chemical environment dictate substrate binding and catalysis. For enzymes acting on aromatic compounds like naphthalenes, the active site is typically hydrophobic to accommodate the nonpolar ring system.

The crystal structure of naphthalene 1,2-dioxygenase (NDO) provides a clear example of such an active site. researchgate.netnih.gov The substrate-binding cavity is lined with predominantly hydrophobic amino acid residues. These residues interact with the naphthalene substrate through van der Waals forces, orienting it for the subsequent oxidation reaction.

Key Residues in the NDO Active Site from Pseudomonas sp. NCIB 9816-4

Residue PositionAmino AcidRole in Binding/Catalysis
His208, His213HistidineLigands to the catalytic mononuclear iron center. nih.gov
Asp362Aspartic AcidBidentate ligand to the catalytic iron, completing the 2-His-1-carboxylate facial triad. nih.gov
Phe202, Val260, Leu307, Phe352VariousForm part of the hydrophobic pocket that accommodates the substrate. nih.govresearchgate.net
Met222, Trp358Methionine, TryptophanContribute to the hydrophobic surface of the substrate cavity. researchgate.net

Studies involving site-directed mutagenesis have demonstrated the critical role of these residues in determining both substrate specificity and the stereochemical outcome of the reaction. For instance, substituting the phenylalanine at position 352 (Phe352) with other amino acids altered the regioselectivity of biphenyl (B1667301) oxidation and reduced the enantiomeric purity of the cis-naphthalene dihydrodiol product from >99% to between 92-96%. nih.gov This highlights that even subtle changes to the architecture of the active site can significantly impact the precise chiral interactions necessary for high enantioselectivity. The docking of substrates like naphthalene and indole (B1671886) into the NDO active site suggests the presence of subpockets, where the aromatic ring destined for hydroxylation is positioned close to the catalytic iron. nih.gov This precise positioning is crucial for the stereospecific addition of oxygen.

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